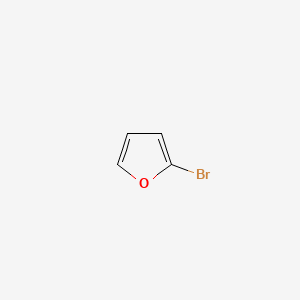

2-Bromofuran

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrO/c5-4-2-1-3-6-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYMCMWPHMPODNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50207108 | |

| Record name | Furan, 2-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50207108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

584-12-3 | |

| Record name | Furan, 2-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000584123 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Furan, 2-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50207108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Genesis of a Key Heterocycle: A Technical History of 2-Bromofuran Synthesis and Discovery

For Immediate Release

A deep dive into the historical and synthetic landscape of 2-bromofuran reveals a journey of evolving chemical strategies, from early, harsh halogenation methods to modern, efficient protocols. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery and synthesis of this pivotal heterocyclic compound, complete with detailed experimental procedures, comparative data, and visualized synthetic pathways.

The story of this compound, a cornerstone in the synthesis of numerous pharmaceuticals and complex organic molecules, is one of incremental yet significant advancements in synthetic organic chemistry. While the precise moment of its first synthesis is not definitively documented in readily available literature, early investigations into the halogenation of furan in the mid-20th century laid the groundwork for its isolation and characterization. The inherent reactivity of the furan ring towards electrophilic substitution made it a prime candidate for bromination, leading to the eventual identification of this compound.

Evolution of Synthetic Methodologies

The synthesis of this compound has progressed through several key methodological shifts, each aiming for improved yields, selectivity, and operational simplicity. The primary approaches can be categorized as direct bromination of furan and synthesis via metallated furan intermediates.

Direct Bromination of Furan

The most straightforward approach to this compound is the direct electrophilic bromination of the furan ring. However, the high reactivity of furan necessitates careful control of reaction conditions to avoid polybromination and degradation.

Early Methods: Initial attempts involved the use of elemental bromine (Br₂). While effective, this method often suffers from a lack of selectivity, leading to the formation of polybrominated byproducts and tars, especially at room temperature.

Bromine in Dimethylformamide (DMF): A significant improvement came with the use of bromine in a polar aprotic solvent like N,N-dimethylformamide (DMF). This method provides this compound in moderate to good yields by moderating the reactivity of bromine.[1][2]

N-Bromosuccinimide (NBS) in DMF: The use of N-bromosuccinimide (NBS) as a brominating agent offers a milder and more selective alternative to elemental bromine. The reaction, typically carried out in DMF, proceeds with good yields and is amenable to larger-scale preparations.[2] This method has become one of the most common and practical routes to this compound.

Other Brominating Agents: Several other reagents have been explored for the direct bromination of furan, including:

-

Hexabromocyclopentadiene: A less common and more specialized reagent.[2]

-

Dioxane Dibromide: A solid, stable source of bromine that can be used under solvent-free conditions.

-

2,4,4,6-Tetrabromo-2,5-cyclohexadienone: Utilized in microwave-assisted syntheses for rapid and efficient bromination.[2]

Synthesis via Metallated Furan

An alternative strategy involves the initial metallation of furan, followed by quenching with a bromine source. This approach offers excellent regioselectivity.

Lithiation followed by Bromination: Treatment of furan with a strong organolithium base, such as ethyl lithium (EtLi) or n-butyllithium (n-BuLi), at low temperatures generates 2-lithiofuran. Subsequent reaction with elemental bromine provides this compound in good yields.[2] This method is particularly useful when high purity and specific regiochemistry are required.

Comparative Analysis of Synthetic Methods

The choice of synthetic method for this compound depends on factors such as scale, desired purity, and available resources. The following table summarizes the key quantitative data for the most common synthetic routes.

| Method | Brominating Agent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference(s) |

| Direct Bromination | ||||||

| Elemental Bromine | Dioxane | -5 | - | - | ||

| Bromine in DMF | Br₂ | DMF | 25-30 | 1 h | 70 | [1][3] |

| NBS in DMF | N-Bromosuccinimide | DMF | 25-35 | 2-4 h | 65-75 | [2] |

| Dioxane Dibromide | Dioxane Dibromide | None (solvent-free) | 0-5 to ambient | Varies | - | [4][5] |

| Microwave-assisted | 2,4,4,6-Tetrabromo-2,5-cyclohexadienone | - | - | - | - | [2][6] |

| Via Metallation | ||||||

| Lithiation | EtLi then Br₂ | Ether | -80 | - | 70-80 | [2] |

Note: Yields and reaction conditions can vary based on the specific experimental setup and scale.

Experimental Protocols

For the benefit of researchers, detailed experimental protocols for the two most prevalent methods are provided below.

Synthesis of this compound using N-Bromosuccinimide (NBS) in DMF[3]

Materials:

-

Furan

-

N-Bromosuccinimide (NBS)

-

N,N-Dimethylformamide (DMF)

-

Three-necked, round-bottomed flask

-

Addition funnel

-

Stirring apparatus

-

Steam distillation apparatus

Procedure:

-

In a 500-mL, three-necked, round-bottomed flask, dissolve furan (15.3 g, 0.225 mol) in DMF (40 mL).

-

Prepare a solution of NBS (20 g, 0.112 mol) in DMF (60 mL).

-

Add the NBS solution to the furan solution via an addition funnel over a period of 40–60 minutes, while maintaining the internal temperature between 25 and 35 °C with constant stirring. The reaction is exothermic. The solution will change color from brown to dark green.

-

After the addition is complete, continue stirring the reaction mixture at ambient temperature for an additional 2–4 hours.

-

Set up a steam distillation apparatus. Gradually heat the reaction mixture to 100–110 °C to distill any unreacted furan.

-

Introduce a constant jet of steam into the reaction mixture. Collect the distillate, which consists of water and this compound.

-

Transfer the distillate to a separatory funnel and add 20–30 mL of water. Shake well to extract any residual DMF into the aqueous layer.

-

Separate the lower organic layer, which is the this compound product. The typical yield is 65–75%.

Synthesis of this compound using Bromine in DMF[4]

Materials:

-

Furan

-

Bromine

-

N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Diethylphenylamine

-

Sodium sulfate

-

Ice water

-

Distillation apparatus

Procedure:

-

Cool DMF (35 mL) to -20 °C.

-

Slowly add bromine (13 mL, 253 mmol) to the cold DMF over 25 minutes to prepare a bromine-DMF solution.

-

In a separate flask, dissolve furan (25 mL, 345 mmol) in DMF (35 mL).

-

Add the bromine-DMF solution dropwise to the furan solution over 1 hour, maintaining the temperature between 25 and 30 °C.

-

Stir the reaction mixture at 30 to 35 °C for 1 hour.

-

Pour the reaction mixture into ice water (230 mL) and stir for 2 minutes.

-

Extract the mixture with diethyl ether.

-

Wash the ether extract with water.

-

Add diethylphenylamine (2 mL) to the extract and dry over sodium sulfate.

-

Filter to remove insoluble solids and distill the residue under atmospheric pressure. Collect the fraction boiling between 95 and 105 °C to obtain this compound as a colorless liquid. The reported yield is 23%.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the key synthetic pathways for this compound.

Caption: Direct bromination routes to this compound.

References

- 1. Convenient Synthetic Procedures for this compound and 2,5-Dibromofuran | Semantic Scholar [semanticscholar.org]

- 2. tandfonline.com [tandfonline.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. Dioxane dibromide mediated bromination of substituted coumarins under solvent-free conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. beilstein-journals.org [beilstein-journals.org]

- 6. Microwave-Assisted Post-Ugi Reactions for the Synthesis of Polycycles - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Bromofuran: Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromofuran is a halogenated heterocyclic compound that serves as a versatile intermediate in organic synthesis. Its unique chemical structure, characterized by a furan ring substituted with a bromine atom at the 2-position, imparts valuable reactivity, making it a key building block for the synthesis of a wide range of more complex molecules, including pharmaceuticals and agrochemicals.[1][2] This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound. Detailed experimental protocols for its synthesis and a common subsequent reaction, the Suzuki-Miyaura coupling, are presented. Furthermore, this document outlines key safety and handling procedures necessary for its use in a laboratory setting.

Physical and Chemical Properties

This compound is a colorless to light yellow liquid with a characteristic sharp, ether-like odor.[1] It is sparingly soluble in water but readily dissolves in common organic solvents such as ethanol, ether, and acetone.[1][2] The presence of the bromine atom on the furan ring enhances its electrophilicity compared to the parent furan molecule.[1]

Physical Properties

A summary of the key physical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₃BrO | [3] |

| Molecular Weight | 146.97 g/mol | [3] |

| Appearance | Colorless to light yellow liquid | [1][2] |

| Odor | Sharp, ether-like | [1] |

| Boiling Point | 102-122 °C | [2][4] |

| Melting Point | -84 °C | [2] |

| Density | 1.642 - 1.7 g/cm³ | [2] |

| Flash Point | 3 °C (37.4 °F) | [5] |

| Refractive Index (n20/D) | 1.500 | |

| Solubility | Sparingly soluble in water; soluble in ethanol, ether, acetone | [1][2] |

Chemical Properties

This compound is a reactive compound, primarily utilized as a synthetic intermediate.[1] It is sensitive to air and light and should be stored under refrigeration and an inert atmosphere (e.g., nitrogen).[6] Some commercial formulations are stabilized with substances like calcium oxide (CaO) or magnesium oxide.[7]

Table 2: Chemical and Safety Properties of this compound

| Property | Description | Reference(s) |

| Stability | Air and light sensitive. | [6] |

| Storage | Store in a tightly closed container in a dry, refrigerated area (below 4°C) under nitrogen. | [6] |

| Incompatibilities | Strong oxidizing agents, acids. | [6] |

| Hazardous Decomposition Products | Carbon monoxide, carbon dioxide, hydrogen bromide. | [6] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of this compound.

Table 3: 13C NMR Chemical Shifts for this compound

| Carbon Atom | Chemical Shift (ppm) |

| C2 (C-Br) | Value typically in the range of other substituted furans |

| C3 | Value typically in the range of other substituted furans |

| C4 | Value typically in the range of other substituted furans |

| C5 | Value typically in the range of other substituted furans |

Note: Specific, experimentally verified 13C NMR chemical shift values for all carbon atoms were not explicitly detailed in the searched literature. General ranges for substituted furans can be found in spectroscopic databases and literature.[3][8][9][10]

A reference to the 1H NMR spectrum is available, which is essential for confirming the identity and purity of the compound.[3]

Other Spectroscopic Data

Table 4: Additional Spectroscopic Data for this compound

| Technique | Wavelength/Observation | Reference(s) |

| UV Spectroscopy (λmax) | 216 nm (in Ethanol) | [2] |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Suitable for analysis of furan and its derivatives.[11][12] | |

| Infrared (IR) Spectroscopy | Data available in spectral databases like the NIST WebBook for similar furan compounds.[13] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and a key reaction of this compound.

Synthesis of this compound via Bromination of Furan

A common and efficient method for the preparation of this compound involves the bromination of furan using N-bromosuccinimide (NBS) in dimethylformamide (DMF).[1][14]

Materials and Equipment:

-

Furan

-

N-bromosuccinimide (NBS)

-

Dimethylformamide (DMF)

-

500-mL three-necked, round-bottomed flask

-

Addition funnel

-

Stirrer

-

Apparatus for steam distillation

-

Separatory funnel

-

Anhydrous potassium carbonate (K₂CO₃)

Procedure:

-

In a 500-mL, three-necked, round-bottomed flask, dissolve furan (15.3 g, 0.225 mol) in DMF (40 mL).

-

Prepare a solution of NBS (20 g, 0.112 mol) in DMF (60 mL).

-

Add the NBS solution to the furan solution via an addition funnel over a period of 40–60 minutes, while maintaining the internal temperature between 25 and 35 °C with constant stirring. The addition is exothermic, and the reaction mixture will change color from brown to dark green.[1]

-

After the addition is complete, continue stirring the reaction mixture at ambient temperature for an additional 2–4 hours.[1]

-

Heat the resulting clear brown solution gradually to 100–110 °C to distill off any unreacted furan.[1]

-

After maintaining this temperature for 30-60 minutes, perform a direct steam distillation of the reaction mixture.[1]

-

Collect the distillate, which consists of water and this compound. The initial few drops, containing mainly unreacted furan, should be collected separately.[1]

-

Continue the distillation until no more organic product is present in the distillate.[1]

-

Transfer the distillate to a separatory funnel with an additional 20–30 mL of water. Shake the mixture well to move any traces of DMF to the aqueous layer.[1]

-

Allow the layers to separate. This compound will form the lower, colorless layer.[1]

-

Collect the lower layer of this compound and store it in a dry bottle containing anhydrous K₂CO₃.[1]

This procedure typically yields 65–75% of this compound and avoids the need for extractive workup or chromatographic purification.[1]

Suzuki-Miyaura Cross-Coupling of this compound with Arylboronic Acids

This compound is a valuable substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form 2-arylfurans.[1][15][16]

Materials and Equipment:

-

This compound

-

Arylboronic acid

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Water

-

Reaction flask

-

Reflux condenser

-

Inert atmosphere (Nitrogen or Argon)

-

Standard workup and purification equipment (separatory funnel, rotary evaporator, etc.)

General Procedure:

-

Under a nitrogen atmosphere, suspend the arylboronic acid (1.0 mmol) in a mixture of DMF and water (3 mL / 1 mL).[1]

-

To this suspension, add this compound (1.7 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and K₂CO₃ (2.5 equivalents).[1]

-

Heat the reaction mixture to 75–85 °C for 16–20 hours.[1]

-

After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature.[17]

-

Quench the reaction by adding 15–20 mL of water.[1]

-

Extract the resulting suspension with ether (3 x 10 mL).[1]

-

Combine the organic layers, wash with water, dry over anhydrous sodium sulfate, and concentrate using a rotary evaporator to obtain the crude 2-arylfuran product.[1]

-

The crude product can be further purified by column chromatography on silica gel.[17]

Mandatory Visualizations

The following diagrams illustrate the synthesis and reactivity of this compound.

References

- 1. tandfonline.com [tandfonline.com]

- 2. chembk.com [chembk.com]

- 3. Furan, 2-bromo- | C4H3BrO | CID 2776190 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound | CAS#:584-12-3 | Chemsrc [chemsrc.com]

- 7. This compound (stabilized with CaO) 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. compoundchem.com [compoundchem.com]

- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 11. Analysis of Furans and Alkylfurans in Food Samples (Part 1): Choosing GC-MS Conditions and a Sample Preparation Technique [restek.com]

- 12. mdpi.com [mdpi.com]

- 13. Furan, 2-methyl- [webbook.nist.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Molecular Structure and Bonding of 2-Bromofuran

Abstract: This technical guide provides a comprehensive analysis of the molecular structure and bonding of 2-bromofuran (C₄H₃BrO), a key heterocyclic intermediate in organic synthesis. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on its physicochemical properties, molecular geometry, and spectroscopic signature. Key experimental protocols for its synthesis and characterization are provided, and quantitative data are summarized in structured tables for clarity. A logical workflow for structural elucidation using modern analytical techniques is also presented.

General and Physicochemical Properties

This compound is a halogenated derivative of furan, appearing as a colorless to pale yellow liquid at room temperature.[1] It is a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its fundamental properties are summarized in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₄H₃BrO | [1][2] |

| Molecular Weight | 146.97 g/mol | [2][3] |

| Exact Mass | 145.93673 Da | [3] |

| CAS Number | 584-12-3 | [1][2][3] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 102 °C | [4] |

| Flash Point | 3 °C (37.4 °F) | |

| Solubility | Soluble in organic solvents (ethanol, ether); sparingly soluble in water | [1] |

Molecular Structure and Bonding

The structure of this compound consists of a five-membered aromatic furan ring substituted with a bromine atom at the C2 position (adjacent to the oxygen atom).[1] The furan ring is planar, a characteristic derived from its aromaticity, where the oxygen's lone pair electrons participate in the π-electron system.[5]

Bonding Characteristics:

-

Aromatic System: The furan ring exhibits aromatic character, leading to delocalized π-electrons across the five atoms. This delocalization contributes to the molecule's relative stability.

-

Inductive and Mesomeric Effects: The electronegative oxygen atom exerts a strong -I (inductive) effect, withdrawing electron density from the ring. However, it also donates a lone pair of electrons into the ring via the +M (mesomeric) effect, which is crucial for its aromaticity. The bromine atom also exhibits a -I effect and a weaker +M effect. These competing effects influence the electron density at different positions of the ring, making the α-positions (C2 and C5) generally more reactive towards electrophiles.[6]

Molecular Geometry: Experimentally determined bond lengths and angles for this compound are not widely published. However, the geometry can be accurately approximated from the known structure of furan and the effects of halogen substitution.[5] Table 2 provides the experimental bond lengths and angles for the parent furan molecule as a reference. Substitution with bromine at the C2 position is expected to slightly elongate the C2-C3 bond and alter the ring angles to accommodate the larger halogen atom.

| Bond/Angle | Furan (Experimental Data) | This compound (Expected) |

| Bond Lengths (Å) | ||

| O1–C2 | 1.362 | Slight perturbation |

| C2–C3 | 1.361 | Slight elongation |

| C3–C4 | 1.431 | Minor change |

| C2–Br | - | ~1.85-1.90 |

| Bond Angles (°) | ||

| C5–O1–C2 | 106.5 | Minor change |

| O1–C2–C3 | 110.7 | Slight decrease |

| C2–C3–C4 | 106.1 | Slight increase |

Data for furan sourced from microwave spectra studies.[5]

Spectroscopic Characterization

The structure of this compound is unequivocally confirmed by a combination of spectroscopic techniques.

NMR spectroscopy provides detailed information about the hydrogen and carbon environments within the molecule.

¹H NMR: The proton NMR spectrum displays three distinct signals corresponding to the three non-equivalent protons on the furan ring.

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H5 | ~7.4 | Doublet of doublets | J₅₄ ≈ 1.9, J₅₃ ≈ 0.9 |

| H3 | ~6.3 | Doublet of doublets | J₃₄ ≈ 3.3, J₃₅ ≈ 0.9 |

| H4 | ~6.2 | Doublet of doublets | J₄₃ ≈ 3.3, J₄₅ ≈ 1.9 |

Note: Exact chemical shifts can vary based on the solvent. The coupling patterns are characteristic of a 2-substituted furan.

¹³C NMR: The carbon NMR spectrum shows four signals for the four unique carbon atoms in the structure.

| Carbon | Chemical Shift (ppm) | Reference |

| C2 | ~120-125 | [3][8] |

| C5 | ~140-145 | [3][8] |

| C3 | ~110-115 | [3][8] |

| C4 | ~105-110 | [3][8] |

Data referenced from Gronowitz et al., Chemica Scripta 7, 211 (1975).[3][8]

The IR spectrum reveals the presence of key functional groups through their characteristic vibrational frequencies. While a full experimental spectrum is not provided in the search results, the expected absorption bands are listed in Table 5.

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3100–3150 | Aromatic C–H Stretch | Medium |

| 1500–1600 | Aromatic C=C Ring Stretch | Medium-Strong |

| 1000–1300 | C–O–C Stretch | Strong |

| 500–650 | C–Br Stretch | Medium-Strong |

The C-Br stretch is found in the fingerprint region and is a key indicator of halogenation.[9][10]

Mass spectrometry provides information about the molecular weight and fragmentation pattern, which is particularly distinctive for brominated compounds.

| m/z | Fragment Identity | Comments |

| 146 / 148 | [C₄H₃BrO]⁺ (M⁺•) | Molecular Ion Peak: Shows a characteristic M/M+2 doublet of nearly equal intensity, confirming the presence of one bromine atom.[11] |

| 67 | [M - Br]⁺ | Loss of a bromine radical (•Br), a common fragmentation pathway for brominated compounds.[11] |

| 39 | [C₃H₃]⁺ | Further fragmentation of the furan ring. |

Experimental Protocols

A scalable and straightforward procedure for preparing this compound involves the bromination of furan using N-bromosuccinimide (NBS) in dimethylformamide (DMF).[12][13]

Methodology:

-

A solution of furan (0.225 mol) in DMF (40 mL) is prepared in a three-necked, round-bottomed flask equipped with constant stirring and temperature monitoring.

-

A solution of NBS (0.112 mol) in DMF (60 mL) is added dropwise to the furan solution over a period of 40–60 minutes.

-

The internal temperature is carefully maintained between 25–35 °C during the exothermic addition. The reaction mixture typically transitions from brown to dark green.[12]

-

After the addition is complete, the reaction is stirred at ambient temperature for an additional 2–4 hours to ensure completion.

-

The product, this compound, can be isolated directly from the reaction mixture by steam distillation, which avoids complex extractive workups or chromatographic purification.[12] Yields are typically in the range of 65–75%.[12]

Nuclear Magnetic Resonance (NMR):

-

Sample Preparation: A small amount of this compound (~5-10 mg) is dissolved in a deuterated solvent (~0.7 mL), typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard (0.0 ppm).[14]

-

Acquisition: ¹H and ¹³C NMR spectra are acquired on a spectrometer (e.g., 400 MHz). Standard pulse programs are used to obtain 1D spectra.

Infrared (IR) Spectroscopy:

-

Technique: Attenuated Total Reflectance (ATR) is a suitable method for liquid samples like this compound.[9]

-

Procedure: A small drop of the neat liquid is placed directly onto the ATR crystal (e.g., diamond). The spectrum is recorded over a range of 4000–400 cm⁻¹. A background spectrum of the clean crystal is taken first and automatically subtracted from the sample spectrum.[15]

Mass Spectrometry (MS):

-

Technique: Electron Ionization (EI) is a standard method for volatile organic compounds.

-

Procedure: A dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, often via a gas chromatography (GC-MS) system for separation and purification. The sample is ionized with a standard electron beam (typically 70 eV). The resulting ions are separated by their mass-to-charge ratio and detected.

Visualization of Structural Determination Workflow

The logical process of identifying this compound from an unknown sample using spectroscopic data can be visualized as a workflow. Each technique provides a crucial piece of the puzzle, and their combined interpretation leads to an unambiguous structural assignment.

Diagram 1: Logical Workflow for this compound Structural Elucidation.

References

- 1. Page loading... [guidechem.com]

- 2. This compound [webbook.nist.gov]

- 3. Furan, 2-bromo- | C4H3BrO | CID 2776190 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound (stabilized with CaO) 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 5. Furan [wsteinmetz.sites.pomona.edu]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. benchchem.com [benchchem.com]

- 10. infrared spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. benchchem.com [benchchem.com]

- 12. tandfonline.com [tandfonline.com]

- 13. researchgate.net [researchgate.net]

- 14. 1H proton nmr spectrum of 2-bromobutane C4H9Br CH3CHBrCH2CH3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 sec-butyl bromide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 15. webassign.net [webassign.net]

Spectroscopic Profile of 2-Bromofuran: A Technical Guide

Introduction: 2-Bromofuran (CAS No: 584-12-3) is a halogenated heterocyclic compound that serves as a valuable building block in organic synthesis, finding applications in the development of pharmaceuticals and other fine chemicals.[1][2] Its utility in these fields necessitates a thorough understanding of its structural and chemical properties. Accurate spectroscopic characterization is fundamental for verifying its identity, purity, and for tracking its transformations in chemical reactions. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. It is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular characterization. Detailed experimental protocols for data acquisition are also presented, alongside a visual workflow for structural elucidation.

Spectroscopic Data

The spectroscopic signature of this compound is defined by the interplay of its furan ring and the bromine substituent. The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound (Solvent: Cyclohexane)

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

|---|---|---|---|

| H5 | 7.25 | Doublet of Doublets | J(H5-H4) = 3.25, J(H5-H3) = 0.80 |

| H3 | 6.21 | Doublet of Doublets | J(H3-H4) = 2.10, J(H3-H5) = 0.80 |

| H4 | 6.15 | Doublet of Doublets | J(H4-H5) = 3.25, J(H4-H3) = 2.10 |

Data sourced from ChemicalBook.[3]

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Chemical Shift (δ) ppm |

|---|---|

| C2 | 122.0 |

| C3 | 112.5 |

| C4 | 110.0 |

| C5 | 145.5 |

Data as referenced in S. Gronowitz, I. Johnson, A.B. Hoernfeldt, Chemica Scripta 7, 211 (1975).[4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups and bonding within the molecule. The following are characteristic absorption bands expected for this compound.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

|---|---|---|---|

| 3100 - 3000 | C-H Stretch | Furan Ring (=C-H) | Medium |

| 1600 - 1585 | C=C Stretch | Furan Ring | Medium-Strong |

| 1500 - 1400 | C=C Stretch | Furan Ring | Medium-Strong |

| 1300 - 1000 | C-O-C Stretch | Furan Ring Ether | Strong |

| < 700 | C-Br Stretch | Bromoalkane | Medium-Strong |

Expected frequencies based on general IR correlation tables.[5][6][7]

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule, which aids in confirming its identity.

Table 4: Expected Mass Spectrometry Data for this compound

| m/z | Ion | Notes |

|---|---|---|

| 146 / 148 | [C₄H₃BrO]⁺ | Molecular ion peak (M⁺). Shows a characteristic ~1:1 isotopic pattern due to the presence of ⁷⁹Br and ⁸¹Br isotopes.[8] |

| 67 | [C₄H₃O]⁺ | Fragment resulting from the loss of a bromine radical ([M-Br]⁺). This is often a significant peak. |

| 39 | [C₃H₃]⁺ | Further fragmentation, potentially from the loss of CO from the [C₄H₃O]⁺ fragment. |

Expected fragmentation based on chemical principles.[9][10]

Spectroscopic Analysis Workflow

The process of identifying and confirming the structure of a compound like this compound involves a systematic workflow integrating various spectroscopic techniques. The following diagram illustrates this logical progression.

Caption: Spectroscopic workflow for structural elucidation.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a liquid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the standard procedure for obtaining ¹H and ¹³C NMR spectra.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., deuterated chloroform, CDCl₃, or cyclohexane-d₁₂). The choice of solvent is critical to avoid interfering signals.

-

Transfer the solution to a standard 5 mm NMR tube.

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), which provides a reference signal at 0.00 ppm.

-

-

Instrument Setup:

-

Place the NMR tube into the spectrometer's spinner turbine and adjust the depth correctly.

-

Insert the sample into the NMR magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve maximum homogeneity, which is essential for high-resolution spectra.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum. A single scan may be sufficient for a concentrated sample, but multiple scans (e.g., 8 or 16) can be accumulated to improve the signal-to-noise ratio.

-

Set the parameters for the ¹³C NMR spectrum. Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 128 to 1024 or more) is typically required. Proton decoupling is used to simplify the spectrum to single lines for each unique carbon atom.

-

Process the acquired Free Induction Decay (FID) data by applying a Fourier transform to generate the frequency-domain NMR spectrum. Phase and baseline corrections are then applied.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

As this compound is a liquid at room temperature, the neat liquid film method is commonly employed.

-

Sample Preparation (Neat Liquid Film):

-

Ensure two salt plates (typically NaCl or KBr) are clean and dry. Handle them by the edges to avoid transferring moisture.

-

Using a pipette, place one or two drops of neat this compound onto the center of one salt plate.

-

Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film between the plates.

-

-

Instrument Setup and Data Acquisition:

-

Place the salt plate "sandwich" into the sample holder in the FT-IR spectrometer's sample compartment.

-

Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

-

Acquire the sample spectrum. The instrument passes an infrared beam through the sample, and the detector measures the transmitted radiation.

-

The final spectrum is typically presented as percent transmittance versus wavenumber (cm⁻¹).

-

-

Post-Analysis:

-

Clean the salt plates thoroughly with a dry solvent (e.g., anhydrous acetone or isopropanol) and return them to a desiccator for storage.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

This is the preferred method for the mass analysis of volatile compounds like this compound.

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane) at a concentration of approximately 10-100 µg/mL.

-

-

Instrument Setup:

-

Set up the gas chromatograph with a suitable capillary column (e.g., a non-polar DB-5 or similar).

-

Establish the GC oven temperature program. This typically involves an initial hold temperature, a ramp rate, and a final hold temperature to ensure separation of the analyte from any impurities or the solvent.

-

Set the injector temperature and the GC-MS transfer line temperature to ensure the sample remains in the gas phase.

-

Set the mass spectrometer to scan over a relevant mass range (e.g., m/z 35-200) and to use a standard ionization energy, typically 70 eV for electron ionization (EI).

-

-

Data Acquisition:

-

Inject a small volume (typically 1 µL) of the sample solution into the GC injector port.

-

The sample is vaporized and carried by an inert gas (e.g., helium) through the GC column, where it is separated based on its boiling point and interaction with the stationary phase.

-

As this compound elutes from the column, it enters the mass spectrometer's ion source, where it is fragmented and ionized.

-

The ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z), and a mass spectrum is generated.

-

-

Data Analysis:

-

Analyze the resulting chromatogram to determine the retention time of this compound.

-

Examine the mass spectrum corresponding to that retention time to identify the molecular ion peak and the key fragmentation patterns.

-

References

- 1. Furan, 2-bromo- | C4H3BrO | CID 2776190 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound(584-12-3) 1H NMR spectrum [chemicalbook.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. whitman.edu [whitman.edu]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. scienceready.com.au [scienceready.com.au]

An In-depth Technical Guide to the Electrophilic Substitution Mechanism in Furan Rings

For Researchers, Scientists, and Drug Development Professionals

Furan, a five-membered aromatic heterocycle containing an oxygen atom, is a cornerstone in the synthesis of a vast array of pharmaceuticals, agrochemicals, and functional materials. Its distinct electronic structure renders it highly susceptible to electrophilic attack, making electrophilic substitution a pivotal reaction in furan chemistry. This technical guide provides a comprehensive examination of the core principles governing these reactions, complete with detailed experimental protocols and quantitative data to inform synthetic strategies.

Core Principles: Reactivity and Regioselectivity

Furan undergoes electrophilic aromatic substitution at a significantly faster rate than benzene. This enhanced reactivity is a direct consequence of the electron-donating nature of the oxygen heteroatom, which increases the electron density of the aromatic π-system.[1][2] The resonance energy of furan is lower than that of benzene, which also contributes to its propensity to react in ways that disrupt and then restore its aromaticity.[1] In fact, electrophilic reactions in furan are approximately 6 x 10¹¹ times faster than in benzene.[3]

The order of reactivity among common five-membered aromatic heterocycles towards electrophilic substitution is Pyrrole > Furan > Thiophene > Benzene.[2][4][5] This order is dictated by the ability of the heteroatom to stabilize the positive charge in the intermediate carbocation, with nitrogen in pyrrole being more effective at this than the more electronegative oxygen in furan.[4][6]

Regioselectivity: The Predominance of C2 Substitution

Electrophilic attack on the furan ring occurs predominantly at the C2 (α) position.[1][7][8] This pronounced regioselectivity is attributed to the superior stability of the cationic intermediate, known as a σ-complex or arenium ion, that is formed during C2 attack.[1][8] When an electrophile attacks the C2 position, the resulting positive charge can be delocalized across three resonance structures, one of which involves the oxygen atom, providing significant stabilization.[1][3][9] In contrast, an attack at the C3 (β) position leads to an intermediate with only two resonance structures, and the positive charge is not as effectively delocalized onto the oxygen atom.[1][3]

The presence of a substituent on the furan ring will influence the position of subsequent electrophilic attacks. Electron-donating (activating) groups at the C2 position generally direct the incoming electrophile to the C5 position. Conversely, electron-withdrawing (deactivating) groups at the C2 position typically direct the incoming electrophile to the C4 or C5 position, depending on the specific reaction conditions and the nature of the electrophile.[1] For instance, the electron-withdrawing carboxylic acid group at the C2 position directs incoming electrophiles to the C5 position.[10]

Mechanistic Pathway of Electrophilic Substitution

The mechanism of electrophilic substitution in furan proceeds through a two-step addition-elimination pathway. The first step involves the attack of the electron-rich furan ring on an electrophile (E+), leading to the formation of a resonance-stabilized carbocation intermediate (σ-complex). The subsequent step involves the deprotonation of this intermediate to restore the aromaticity of the furan ring.

Caption: General mechanism of electrophilic substitution in furan.

The regioselectivity is determined by the stability of the intermediate σ-complex, as illustrated below.

Caption: Stability of σ-complexes in furan electrophilic substitution.

Quantitative Data on Furan Reactivity

The heightened reactivity of furan necessitates the use of mild reaction conditions to prevent polymerization and other side reactions.[11] The following table summarizes quantitative data for a key electrophilic substitution reaction.

| Reaction | Heterocycle | Relative Rate (vs. Thiophene) | Reference |

| Trifluoroacetylation | Pyrrole | 5.3 x 10⁷ | [11] |

| Trifluoroacetylation | Furan | 1.4 x 10² | [11] |

| Trifluoroacetylation | Thiophene | 1 | [11] |

As the data indicates, pyrrole is significantly more reactive than furan, which in turn is more reactive than thiophene in this specific acylation reaction.[11]

Key Electrophilic Substitution Reactions and Experimental Protocols

Due to its sensitivity, particularly to strong acids which can cause polymerization, electrophilic substitution reactions on furan are typically carried out under mild conditions.[1][12]

Nitration

Direct nitration of furan with strong acids is often problematic. A milder and more effective method involves the use of acetyl nitrate, generated in situ from nitric acid and acetic anhydride.[1][12][13]

Experimental Protocol: Synthesis of 2-Nitrofuran

-

Reagent Preparation: Acetyl nitrate is prepared by the dropwise addition of concentrated nitric acid to a stirred, cooled solution of acetic anhydride, maintaining a temperature below -10 °C.[11]

-

Reaction Setup: In a separate flask, a solution of furan in acetic anhydride is cooled to approximately -10 °C under a dry, inert atmosphere.[11]

-

Nitration: The freshly prepared, cold acetyl nitrate solution is added dropwise to the furan solution, ensuring the temperature is maintained below -5 °C.[11]

-

Workup: After the addition is complete, the reaction mixture is stirred for an additional 1-2 hours at 0 °C. The reaction is then carefully quenched by pouring it onto crushed ice. The product can be isolated by extraction and subsequent purification.[1]

Halogenation

Furan reacts vigorously with halogens, often leading to polyhalogenation.[1][12] Monohalogenation can be achieved at low temperatures with careful control of stoichiometry. N-halosuccinimides (NBS for bromination, NCS for chlorination) are often the preferred reagents as they provide a more controlled source of the halogen.[1]

Experimental Protocol: Synthesis of 2-Bromofuran

-

Reaction Setup: Dissolve furan (e.g., 0.225 mol) in dimethylformamide (DMF, 40 mL) in a three-necked, round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.[1]

-

Reagent Addition: Prepare a solution of N-bromosuccinimide (NBS, 0.112 mol) in DMF (60 mL). Add this solution to the stirred furan solution via the dropping funnel over 40–60 minutes. Maintain the internal temperature between 25 and 35 °C using a water bath.[1]

-

Reaction Completion: After the addition is complete, continue stirring the reaction mixture at ambient temperature for an additional 2–4 hours.[1]

-

Isolation: The this compound can be isolated directly from the reaction mixture by steam distillation.[1]

Sulfonation

Direct sulfonation of furan using strong acids typically leads to polymerization.[1] A more controlled sulfonation can be achieved using a sulfur trioxide-pyridine complex.[1]

Experimental Protocol: Synthesis of Furan-2-sulfonic acid

-

Reaction Setup: In a flame-dried flask, suspend the pyridine-sulfur trioxide complex (1.0 equivalent) in anhydrous 1,2-dichloroethane.[1]

-

Reagent Addition: Add furan (1.0 equivalent) to the suspension.[1]

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]

-

Workup: Upon completion, the reaction is worked up to isolate the furan-2-sulfonic acid.

Friedel-Crafts Acylation

The Friedel-Crafts acylation of furan requires milder catalysts than those used for benzene to avoid polymerization. Lewis acids such as boron trifluoride etherate (BF₃·OEt₂) are commonly employed.[12][14]

Experimental Protocol: Synthesis of 2-Acetylfuran

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add freshly distilled furan (1.0 eq) and anhydrous diethyl ether. Cool the flask to 0 °C in an ice bath.[14]

-

Addition of Reagents: Add acetic anhydride (1.1 eq) to the stirred solution.[14]

-

Catalyst Addition: Slowly add boron trifluoride etherate (0.1 eq) dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.[14]

-

Reaction Monitoring and Workup: Allow the reaction to stir at 0 °C and monitor its progress by TLC or Gas Chromatography (GC). Once complete, carefully quench the reaction by adding ice-cold water or a saturated sodium bicarbonate solution. The product is then extracted with an organic solvent and purified.[14][15]

Conclusion

The electrophilic substitution of furan is a fundamental and highly utilized reaction in organic synthesis. Its high reactivity and distinct regioselectivity for the C2 position are governed by the electronic properties of the oxygen heteroatom and the stability of the resulting intermediates. A thorough understanding of these principles, coupled with the use of mild and controlled reaction conditions, is essential for the successful synthesis of a wide range of furan-containing molecules of significant interest to the pharmaceutical and materials science industries.

References

- 1. benchchem.com [benchchem.com]

- 2. Reactions of Pyrrole, Furan, and Thiophene Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 3. Electrophilic Reactions of Furan_Chemicalbook [chemicalbook.com]

- 4. Reactivity order of Pyrrole, Furan and Thiophene.pptx [slideshare.net]

- 5. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 6. Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene | Pharmaguideline [pharmaguideline.com]

- 7. Furan undergoes electrophilic aromatic substitution more readily ... | Study Prep in Pearson+ [pearson.com]

- 8. quora.com [quora.com]

- 9. quora.com [quora.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]

- 13. Furan nitration [quimicaorganica.org]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

2-Bromofuran: A Comprehensive Toxicological and Safety Handling Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a formal safety data sheet (SDS) or professional safety and toxicological assessment. 2-Bromofuran is a chemical for research and development purposes and should be handled only by trained professionals.

Introduction

This compound is a halogenated heterocyclic compound with increasing relevance in organic synthesis, particularly as a building block for novel pharmaceutical and agrochemical agents. Its furan scaffold, substituted with a bromine atom, imparts unique reactivity, making it a valuable intermediate. However, the presence of the furan ring and the bromine substituent also raises toxicological concerns that necessitate careful handling and a thorough understanding of its potential hazards. This in-depth technical guide provides a comprehensive overview of the available toxicological data and essential safety handling procedures for this compound, with a focus on providing researchers and drug development professionals with the information needed to work with this compound safely.

Due to a lack of specific toxicological studies on this compound, this guide incorporates data from structurally related compounds, primarily the parent compound furan, to provide a more complete, albeit inferred, toxicological profile. All data derived from related compounds will be clearly indicated.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is fundamental to its safe handling and use in experimental settings.

| Property | Value | Reference |

| CAS Number | 584-12-3 | [1][2][3] |

| Molecular Formula | C₄H₃BrO | [1][2][3] |

| Molecular Weight | 146.97 g/mol | [2][3] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 102 °C | [4] |

| Flash Point | 18 °C (64.4 °F) | [4] |

| Density | 1.642 g/cm³ | [4] |

| Solubility | Soluble in ethanol and ether; slightly soluble in water. | [4] |

| Vapor Pressure | 32.8 mmHg at 25 °C | [5] |

Toxicological Data

Quantitative toxicological data for this compound is largely unavailable in the public domain. Therefore, the following tables include data for the parent compound, furan, to provide an estimate of potential toxicity.

Acute Toxicity (Data for Furan)

| Parameter | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 2 mg/kg (in 2-year study) | [2] |

| LD50 | Mouse | Oral | 8 and 15 mg/kg (in 2-year study) | [2] |

Note: The provided LD50 values for furan are the daily administered doses in long-term carcinogenicity studies that resulted in significant toxicity and tumor formation, not from classic single-dose acute toxicity studies.

Genotoxicity and Carcinogenicity

There is no specific genotoxicity or carcinogenicity data available for this compound. However, the parent compound, furan, provides important insights.

| Endpoint | System | Result | Reference |

| Genotoxicity (Furan) | In vivo (rat) | Evidence of DNA binding in the liver and chromosomal aberrations in splenocytes. | [5] |

| Carcinogenicity (Furan) | Rat | Hepatocellular adenomas and carcinomas, cholangiocarcinomas. | [6] |

| Carcinogenicity (Furan) | Mouse | Hepatocellular adenomas and carcinomas. | [2] |

| IARC Classification (Furan) | Group 2B: Possibly carcinogenic to humans. | [7] |

The genotoxicity of furan is thought to be mediated by its metabolic activation.[5] Given the structural similarity, it is prudent to handle this compound as a potential genotoxin and carcinogen.

Hazard Identification and Safety Precautions

Based on available safety data sheets, this compound is classified as a hazardous substance.

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 2 | H225: Highly flammable liquid and vapor.[2][3] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[8] |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation.[2][3][8] |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation.[8] |

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is mandatory when handling this compound.

| Protection Type | Specification | Rationale |

| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Neoprene, or Viton™). Double gloving is recommended. | To prevent skin contact and absorption. |

| Eye and Face Protection | Chemical safety goggles and a face shield. | To protect against splashes and airborne particles. |

| Skin and Body Protection | A lab coat worn over long-sleeved clothing and closed-toe shoes. For larger quantities or splash potential, a chemical-resistant apron is advised. | To minimize skin exposure. |

| Respiratory Protection | Use in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is necessary. | To prevent inhalation of vapors. |

Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and maintain the integrity of this compound.

| Aspect | Procedure |

| Handling | - Work in a well-ventilated area, preferably a chemical fume hood.[8] - Avoid contact with skin, eyes, and clothing.[5] - Avoid breathing vapor or mist.[5] - Keep away from heat, sparks, and open flames.[4] - Take precautionary measures against static discharge.[4] - Use non-sparking tools.[4] |

| Storage | - Store in a tightly closed container in a cool, dry, and well-ventilated area.[5] - Keep refrigerated (store below 4°C/39°F).[5] - Store under an inert atmosphere (e.g., nitrogen).[5] - Protect from light.[9] - Magnesium oxide is sometimes added as a stabilizer.[4] |

Emergency Procedures

In the event of an emergency, prompt and appropriate action is crucial.

| Emergency Situation | Procedure |

| Skin Contact | - Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5] - Seek immediate medical attention.[5] |

| Eye Contact | - Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] - Seek immediate medical attention.[5] |

| Inhalation | - Move the person to fresh air.[5] - If breathing is difficult, provide oxygen.[5] - Seek immediate medical attention.[5] |

| Ingestion | - Do NOT induce vomiting.[7] - Wash mouth out with water.[5] - Seek immediate medical attention.[5] |

| Accidental Release | - Evacuate the area and ensure adequate ventilation. - Remove all sources of ignition.[9] - Wear appropriate PPE.[8] - Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, labeled container for disposal.[5][8] |

| Fire Fighting | - Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam to extinguish.[7] - Wear a self-contained breathing apparatus (SCBA) and full protective gear.[5] - Hazardous decomposition products include carbon monoxide, carbon dioxide, and hydrogen bromide.[5] |

Experimental Protocols

Given the lack of specific toxicological studies on this compound, this section provides detailed methodologies for key experiments that would be essential for its toxicological assessment, based on OECD guidelines and standard laboratory practices.

Acute Oral Toxicity - Fixed Dose Procedure (Adapted from OECD Guideline 420)

This protocol outlines a method for assessing the acute oral toxicity of a substance.

Caption: Workflow for the Acute Oral Toxicity Fixed Dose Procedure.

Methodology:

-

Animal Selection: Healthy, young adult female rats are typically used.[10]

-

Housing and Fasting: Animals are housed individually and fasted (food, but not water) overnight before dosing.[10]

-

Dose Preparation: The test substance is prepared in a suitable vehicle (e.g., corn oil).

-

Sighting Study: A single animal is dosed at a starting dose (e.g., 300 mg/kg) to determine the dose for the main study.[10] Observations for signs of toxicity are made over 24 hours.[10]

-

Main Study: A group of at least 4 additional animals is dosed at the selected dose level.

-

Observations: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.[10]

-

Pathology: A gross necropsy is performed on all animals at the end of the study.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (Adapted from OECD Guideline 439)

This in vitro test determines the skin irritation potential of a substance.

Caption: Workflow for the In Vitro Skin Irritation RhE Test.

Methodology:

-

Tissue Preparation: Commercially available Reconstructed Human Epidermis (RhE) models are used.[11]

-

Test Substance Application: The test substance, a negative control (e.g., PBS), and a positive control (e.g., 5% SDS) are applied topically to the surface of the RhE tissues.[11]

-

Exposure and Post-Incubation: Tissues are exposed to the substance for a defined period, then washed and incubated in fresh medium.[11]

-

Viability Assessment: Cell viability is determined using the MTT assay, where viable cells convert the yellow MTT tetrazolium salt into a purple formazan product.[11]

-

Data Analysis: The absorbance of the extracted formazan is measured, and the percentage of viable cells in the test substance-treated tissues is calculated relative to the negative control.[11] A substance is classified as an irritant if the mean tissue viability is ≤ 50%.[12]

Bacterial Reverse Mutation Test (Ames Test) (Adapted from OECD Guideline 471)

This in vitro assay is widely used to assess the mutagenic potential of a substance.

Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test.

Methodology:

-

Tester Strains: Histidine-dependent strains of Salmonella typhimurium and tryptophan-dependent strains of Escherichia coli are used.[13]

-

Metabolic Activation: The test is performed with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.[14]

-

Exposure: The tester strains are exposed to various concentrations of the test substance in the presence or absence of the S9 mix.[13]

-

Plating: The treated bacteria are plated on a minimal agar medium lacking the required amino acid.[13]

-

Incubation and Scoring: Plates are incubated, and the number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted.[15]

-

Data Analysis: A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies compared to the negative control.[15]

Potential Metabolic Pathways and Signaling

While no specific metabolic pathways for this compound have been elucidated, the metabolism of the parent compound, furan, provides a likely model.

Inferred Metabolic Activation of this compound

Furan is metabolized by cytochrome P450 enzymes, primarily CYP2E1, to a highly reactive and toxic intermediate, cis-2-butene-1,4-dial (BDA).[16][17] This electrophilic metabolite can then react with cellular nucleophiles such as glutathione (GSH) and amino acid residues in proteins and DNA, leading to cellular damage and toxicity.[16][17] It is plausible that this compound undergoes a similar metabolic activation, potentially forming a brominated analogue of BDA. The presence of the bromine atom may influence the rate of metabolic activation and the reactivity of the resulting metabolite.

Caption: Inferred Metabolic Pathway of this compound.

Conclusion

This compound is a valuable chemical intermediate that requires careful and informed handling due to its hazardous properties, including flammability and irritancy. While specific toxicological data for this compound is limited, information from its parent compound, furan, suggests potential for genotoxicity and carcinogenicity, likely mediated by metabolic activation. Researchers, scientists, and drug development professionals must adhere to strict safety protocols, including the use of appropriate personal protective equipment and working in a well-ventilated environment. The experimental protocols outlined in this guide provide a framework for the necessary toxicological evaluation of this and other novel chemical entities. A thorough understanding and implementation of these safety measures are paramount to ensuring the well-being of laboratory personnel and the integrity of research outcomes.

References

- 1. A review on furan: Formation, analysis, occurrence, carcinogenicity, genotoxicity and reduction methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. ecetoc.org [ecetoc.org]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. Furan carcinogenicity: DNA binding and genotoxicity of furan in rats in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Furan in heat-treated foods: formation, exposure, toxicity, and aspects of risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Furan - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Mechanisms of Furan-Induced Toxicity and Carcinogenicity - Lisa Peterson [grantome.com]

- 10. umwelt-online.de [umwelt-online.de]

- 11. senzagen.com [senzagen.com]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. nib.si [nib.si]

- 14. enamine.net [enamine.net]

- 15. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]

- 16. researchgate.net [researchgate.net]

- 17. Comparative Metabolism of Furan in Rodent and Human Cryopreserved Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 2-Bromofuran in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-bromofuran in various organic solvents. Due to the limited availability of specific quantitative data in public literature, this document focuses on presenting the available qualitative information and detailing a robust experimental protocol for the quantitative determination of this compound's solubility. This guide is intended to equip researchers, scientists, and professionals in drug development with the necessary information and methodologies to accurately assess the solubility of this compound in their laboratories.

Qualitative Solubility of this compound

This compound (C₄H₃BrO) is a halogenated heterocyclic compound that is a liquid at room temperature. Its molecular structure, featuring a polar furan ring and a bromine atom, alongside a nonpolar hydrocarbon character, results in good solubility in a range of common organic solvents. General observations from available literature are summarized in the table below.

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent | Classification | Solubility |

| Ethanol | Polar Protic | Soluble[1] |

| Acetone | Polar Aprotic | Soluble[1] |

| Dichloromethane | Polar Aprotic | Soluble[1] |

| Diethyl Ether | Polar Aprotic | Soluble[1] |

| Water | Polar Protic | Sparingly soluble/Limited solubility[1] |

This table is based on qualitative descriptions found in chemical literature. For precise applications, quantitative determination is recommended.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility values, the equilibrium shake-flask method is a widely accepted and reliable technique. This protocol outlines the necessary steps to determine the solubility of this compound in a chosen organic solvent, followed by quantification using either UV-Vis Spectroscopy or Gas Chromatography (GC).

2.1. Materials and Equipment

-

Solute: this compound (high purity)

-

Solvents: A range of high-purity organic solvents of interest (e.g., ethanol, acetone, dichloromethane, etc.)

-

Equipment:

-

Analytical balance

-

Vials with screw caps (e.g., 4 mL or 20 mL)

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Syringes

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (UV-Vis Spectrophotometer or Gas Chromatograph)

-

2.2. Shake-Flask Experimental Procedure

-

Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved this compound is essential to ensure that a saturated solution is achieved.

-

Equilibration: Tightly seal the vials to prevent solvent evaporation. Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient duration (typically 24-48 hours) to allow the system to reach equilibrium.[2] The exact time to reach equilibrium may need to be determined empirically.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the same constant temperature for a sufficient period (e.g., 2-4 hours) to permit the undissolved solid to settle.

-

Sample Collection: Carefully withdraw a clear aliquot of the supernatant (the saturated solution) using a syringe. To ensure no solid particles are transferred, pass the solution through a syringe filter into a clean vial.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear dynamic range of the chosen analytical instrument. This step is crucial for accurate quantification.

2.3. Quantification of this compound Concentration

The concentration of this compound in the diluted saturated solution can be determined using one of the following methods:

2.3.1. UV-Vis Spectroscopy

This method is suitable if this compound exhibits significant absorbance in the UV-Vis spectrum and the solvent used is transparent in that region.

-

Preparation of Standards: Prepare a series of standard solutions of this compound in the chosen solvent with accurately known concentrations.

-

Calibration Curve: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound. Plot a calibration curve of absorbance versus concentration.

-

Sample Analysis: Measure the absorbance of the diluted saturated solution at the same λmax.

-

Calculation: Use the equation of the line from the calibration curve to determine the concentration of this compound in the diluted sample.[1] Back-calculate to find the concentration in the original saturated solution, which represents the solubility.

2.3.2. Gas Chromatography (GC)

GC is a powerful technique for separating and quantifying volatile compounds like this compound.

-

Preparation of Standards: Prepare a series of standard solutions of this compound in the chosen solvent with accurately known concentrations.

-

Calibration Curve: Inject a fixed volume of each standard solution into the GC and record the peak area for this compound. Plot a calibration curve of peak area versus concentration.[3]

-

Sample Analysis: Inject the same fixed volume of the diluted saturated solution into the GC and record the peak area for this compound.[4][5]

-

Calculation: Use the calibration curve to determine the concentration of this compound in the diluted sample. Calculate the original concentration in the saturated solution to obtain the solubility value.

Mandatory Visualizations

The following diagrams illustrate the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for the determination of this compound solubility.

Caption: Analytical pathways for quantifying this compound concentration.

References

A Technical Guide to the Natural Occurrence and Analogues of Brominated Furans

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brominated furans, a fascinating class of halogenated organic compounds, have garnered significant attention in the scientific community for their natural prevalence and potent biological activities. This in-depth technical guide provides a comprehensive overview of the natural occurrence of brominated furans and their analogues, detailing their sources, concentrations, and the experimental methodologies for their isolation, characterization, and synthesis. Furthermore, this guide elucidates the mechanisms by which these compounds modulate critical biological pathways, offering valuable insights for researchers, scientists, and professionals in the field of drug development.

Natural Occurrence of Brominated Furans

Brominated furans are predominantly found in marine environments, with the red alga Delisea pulchra being the most well-documented source. These compounds, particularly a group known as fimbrolides or brominated furanones, are secondary metabolites that play a crucial role in the chemical defense mechanisms of the alga. They have also been identified in other marine organisms, such as sponges. While some polybrominated dibenzofurans (PBDFs) can be formed through anthropogenic activities and are considered persistent organic pollutants, this guide focuses on naturally produced brominated furans and their analogues.[1][2][3]

Quantitative Data on Natural Occurrence

The concentration of brominated furans can vary depending on the species, geographical location, and environmental conditions. The following table summarizes the available quantitative data on the occurrence of these compounds in various natural sources.

| Compound Class | Specific Compound | Natural Source | Concentration (dry weight) | Reference |

| Brominated Furanones | (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone | Delisea pulchra | 7.2 - 12.3% of total brominated compounds | [4] |

| Brominated Furanones | Various fimbrolides | Delisea pulchra | Varies across algal thallus | [2] |

| Brominated Alkaloids | Amathaspiramides | Amathia wilsoni (Marine Bryozoan) | Not specified | |

| Brominated Tyrosine Derivatives | Various | Aplysina sponges | Up to 12.3% of dry weight | [4] |

Experimental Protocols

The study of brominated furans necessitates robust experimental protocols for their extraction, isolation, purification, and structural elucidation. This section provides detailed methodologies for these critical procedures.

Extraction of Brominated Furans from Natural Sources

Objective: To extract brominated furans from their natural matrix, typically marine algae or sponges.

Method 1: Soxhlet Extraction

This is a classical and effective method for the exhaustive extraction of lipids and other metabolites from solid samples.

-

Materials:

-

Dried and ground biological material (e.g., Delisea pulchra)

-

Soxhlet extractor apparatus

-

Cellulose thimble

-

Round-bottom flask

-

Heating mantle

-

Condenser

-

Hexane or Dichloromethane (DCM)

-

Rotary evaporator

-

-

Protocol:

-

Place the dried and powdered biological material into a cellulose thimble.

-

Position the thimble inside the main chamber of the Soxhlet extractor.

-

Fill the round-bottom flask with the chosen solvent (hexane or DCM) to approximately two-thirds of its volume.

-

Assemble the Soxhlet apparatus with the flask on the heating mantle and the condenser on top.

-

Heat the solvent to its boiling point. The solvent vapor will travel up the distillation arm, condense, and drip into the thimble containing the sample.

-

Allow the solvent to fill the thimble chamber until it reaches the top of the siphon tube, at which point the solvent and extracted compounds will be siphoned back into the round-bottom flask.

-

Continue this cycle for 6-8 hours to ensure complete extraction.

-

After extraction, allow the apparatus to cool.

-

Concentrate the extract using a rotary evaporator to remove the solvent, yielding the crude extract containing brominated furans.

-

Isolation and Purification of Brominated Furans

Objective: To isolate and purify individual brominated furan compounds from the crude extract.

Method: Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a powerful technique for separating and purifying compounds from a mixture.

-

Materials:

-

Crude extract of brominated furans

-

Preparative HPLC system with a UV detector

-

Reverse-phase C18 column

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid or Phosphoric acid

-

Fraction collector

-

Vials for fraction collection

-

Rotary evaporator or lyophilizer

-

-

Protocol:

-

Sample Preparation: Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., a mixture of acetonitrile and water). Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

-

Method Development (Analytical Scale): Before proceeding to the preparative scale, optimize the separation on an analytical HPLC system with a C18 column. A common starting point is a gradient elution from a lower to a higher concentration of acetonitrile in water, with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.[5][6][7]

-